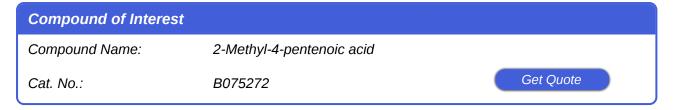


Spectroscopic Profile of 2-Methyl-4-pentenoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for **2-Methyl-4-pentenoic acid** (CAS No. 1575-74-2). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document presents quantitative spectroscopic data in clearly structured tables, outlines detailed experimental protocols for key analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Methyl-4-pentenoic acid**, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is crucial for structural elucidation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **2-Methyl-4-pentenoic acid**.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Broad Singlet	1H	-COOH
5.70 - 5.85	m	1H	H-4
4.95 - 5.15	m	2H	H-5
2.45 - 2.60	m	1H	H-2
2.15 - 2.35	m	2H	H-3
~1.20	d	3H	-СН₃

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-4-pentenoic acid**.

Chemical Shift (δ) ppm	Assignment
~180	C=O (Carboxylic Acid)
~135	C-4
~117	C-5
~45	C-2
~40	C-3
~17	-CH₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Methyl-4-pentenoic acid.



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2970	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1640	Medium	C=C stretch (Alkene)
~1420	Medium	O-H bend (Carboxylic Acid)
~990 and ~915	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for 2-Methyl-4-pentenoic acid.

m/z	Relative Intensity (%)	Putative Fragment
114	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - CH ₃] ⁺
73	Moderate	[M - C₃H₅] ⁺
69	High	[C5H9] ⁺
41	High	[C₃H₅] ⁺

Experimental Protocols

While specific experimental parameters for the publicly available spectra of **2-Methyl-4- pentenoic acid** are not fully detailed, the following represents standard methodologies for obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Methyl-4-pentenoic acid (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated



solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.
- Data Acquisition:
 - ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Methyl-4-pentenoic acid**, the neat liquid is often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Direct analysis of the free acid is possible. However, derivatization to a more volatile ester, such as the methyl ester, is common to improve chromatographic peak shape and sensitivity. A typical derivatization involves reacting the acid with a methylating agent like BF₃-methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a



DB-5 or similar non-polar column).[3]

Data Acquisition:

- GC Conditions: The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as the carrier gas.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-400) to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-4-pentenoic acid**.



Sample Preparation Pure Compound (2-Methyl-4-pentenoic acid) Neat Liquid Film or Dilution or **Deuterated Solvent KBr Pellet** Spectroscopic Analysis NMR Spectroscopy Mass Spectrometry IR Spectroscopy (1H, 13C) (e.g., GC-MS) Data Processing & Interpretation Fragmentation Pattern **Peak Integration Peak Assignment** Chemical Shift Analysis **Functional Group Identification Analysis** Conclusion Structural Elucidation

General Workflow for Spectroscopic Analysis

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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

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